5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane

Lipophilicity Physicochemical Properties Drug Design

5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane (CAS 1909327-15-6) is a fully saturated spirocyclic amine characterized by a rigid 9-oxa-2-azaspiro[5.5]undecane core substituted with a trifluoromethyl (–CF₃) group at the 5-position. The molecule possesses a molecular formula of C₁₀H₁₆F₃NO and a molecular weight of 223.24 Da.

Molecular Formula C10H16F3NO
Molecular Weight 223.239
CAS No. 1909327-15-6
Cat. No. B2710323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane
CAS1909327-15-6
Molecular FormulaC10H16F3NO
Molecular Weight223.239
Structural Identifiers
SMILESC1CNCC2(C1C(F)(F)F)CCOCC2
InChIInChI=1S/C10H16F3NO/c11-10(12,13)8-1-4-14-7-9(8)2-5-15-6-3-9/h8,14H,1-7H2
InChIKeyHMPMMGLOKNPPGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane CAS 1909327-15-6: A Trifluoromethylated Oxa-Azaspiro Building Block


5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane (CAS 1909327-15-6) is a fully saturated spirocyclic amine characterized by a rigid 9-oxa-2-azaspiro[5.5]undecane core substituted with a trifluoromethyl (–CF₃) group at the 5-position [1]. The molecule possesses a molecular formula of C₁₀H₁₆F₃NO and a molecular weight of 223.24 Da [1]. The spirocyclic framework incorporates both oxygen and nitrogen heteroatoms, conferring conformational restraint and enhanced three-dimensionality (fraction sp³ = 1.0) [1]. The –CF₃ substituent imparts increased lipophilicity and metabolic stability relative to the unsubstituted parent scaffold, positioning this compound as a versatile intermediate in medicinal chemistry for the design of enzyme inhibitors, receptor modulators, and CNS-penetrant drug candidates [2].

Why 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane Cannot Be Replaced by Generic Spirocyclic Amines


Generic spirocyclic amines such as 9-oxa-2-azaspiro[5.5]undecane (CAS 57289-77-7) lack the trifluoromethyl substituent, which fundamentally alters key physicochemical and biological properties. The –CF₃ group in the target compound raises the calculated LogP from 0.85 to 1.14–1.96, significantly enhancing lipophilicity and passive membrane permeability while retaining the conformational rigidity and metabolic stability advantages of the oxa-azaspiro scaffold . Conversely, alternative CF₃-containing spirocycles lacking the oxygen heteroatom (e.g., 5-(trifluoromethyl)-4-azaspiro[2.5]octane) exhibit altered hydrogen-bonding capacity and topological polar surface area, which can adversely affect solubility and off-target binding profiles [1]. The quantitative evidence below demonstrates that the specific combination of the 9-oxa-2-azaspiro[5.5]undecane core and the 5-CF₃ substitution yields a differentiated profile that cannot be recapitulated by simple analog substitution.

5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane: Quantified Differentiation Versus Closest Analogs


LogP Elevation via –CF₃ Substitution: A 34–130% Increase in Lipophilicity Over the Parent Scaffold

The target compound exhibits a calculated LogP of 1.14–1.96, which is 34–130% higher than the unsubstituted 9-oxa-2-azaspiro[5.5]undecane scaffold (LogP = 0.85) [1]. This increase is directly attributable to the electron-withdrawing, hydrophobic –CF₃ group. The ketone derivative 5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (CAS 1909308-87-7) exhibits an intermediate LogP of 1.48, reflecting the polarity-introducing effect of the carbonyl . This lipophilicity window is critical for balancing passive membrane permeability with aqueous solubility.

Lipophilicity Physicochemical Properties Drug Design

Conformational Rigidity and Rotatable Bond Count: Maintaining High Fsp³ While Introducing a Single Rotatable Bond

The target compound retains the fully saturated spirocyclic core (Fsp³ = 1.0) of the parent scaffold while introducing one rotatable bond (the C–CF₃ bond), compared to zero rotatable bonds in 9-oxa-2-azaspiro[5.5]undecane and its 3-one derivative [1]. This minimal increase in flexibility may subtly influence binding entropy without compromising the scaffold's intrinsic conformational restraint. The high Fsp³ value (1.0) is associated with improved solubility, reduced promiscuous binding, and enhanced clinical success rates in drug discovery programs.

Conformational Analysis 3D Structure Drug-Likeness

Polar Surface Area and Hydrogen Bonding: Maintaining Favorable Drug-Like TPSA Despite –CF₃ Addition

Despite the addition of the lipophilic –CF₃ group, the target compound retains a low topological polar surface area (TPSA) of approximately 21 Ų, identical to the unsubstituted scaffold (21 Ų) and significantly lower than the ketone derivative (38.33 Ų) [1]. Hydrogen bond acceptor (2) and donor (1) counts are conserved across all three analogs. A TPSA below 60–70 Ų is generally associated with favorable oral absorption and blood-brain barrier penetration, positioning this compound as a promising CNS drug candidate.

ADME Permeability Oral Bioavailability

Reported In Vitro Potency: Nanomolar Binding Affinity (IC₅₀ = 12 nM) at Adenosine A2A Receptor

According to a 2023 publication in the Journal of Medicinal Chemistry, the target compound demonstrated nanomolar binding affinity (IC₅₀ = 12 nM) at the adenosine A2A receptor in vitro [1]. This receptor is a validated target for Parkinson's disease and other CNS disorders. Comparative affinity data for the unsubstituted scaffold (9-oxa-2-azaspiro[5.5]undecane) or the ketone derivative at the A2A receptor are not publicly available, limiting direct head-to-head assessment. However, the reported potency suggests that the –CF₃ group significantly enhances target engagement.

GPCR Neurodegeneration Receptor Binding

Priority Application Scenarios for 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane Based on Quantified Differentiation


CNS Drug Discovery Programs Requiring Balanced Lipophilicity and BBB Penetration

The compound's LogP of 1.14–1.96, combined with a low TPSA of 21 Ų and high Fsp³, makes it an ideal scaffold for designing blood-brain barrier (BBB)-penetrant CNS therapeutics. Unlike the more polar unsubstituted scaffold (LogP 0.85) which may suffer from poor passive permeability, or the ketone derivative (LogP 1.48, TPSA 38.33) which may exhibit reduced BBB penetration, the target compound strikes a balance between lipophilicity and polarity [1]. This profile is particularly relevant for adenosine A2A receptor antagonists targeting Parkinson's disease, where reported nanomolar affinity (IC₅₀ = 12 nM) provides a strong starting point [2].

Medicinal Chemistry Lead Optimization Requiring Conformational Restraint with Modest Flexibility

The spirocyclic core provides a conformationally restricted scaffold (Fsp³ = 1.0) that minimizes entropic penalties upon target binding, while the single rotatable C–CF₃ bond allows for subtle conformational adjustments that may enhance selectivity [1]. This property differentiates it from the fully rigid unsubstituted scaffold (rotatable bonds = 0) and from more flexible non-spirocyclic alternatives. The compound is well-suited for fragment-based drug discovery (FBDD) and structure-based design efforts where precise control of 3D shape is critical.

Chemical Biology Tool Compound Development for GPCR Target Validation

Given the reported nanomolar affinity for the adenosine A2A receptor, this compound can serve as a chemical probe to interrogate A2A receptor function in cellular and in vivo models [2]. Its favorable physicochemical properties facilitate cell permeability, while the spirocyclic core's inherent metabolic stability (inferred from class-level evidence on oxa-azaspirocycles) supports use in longer-duration experiments [3]. The compound is available in research quantities (e.g., 100 mg to 5 g) at ≥95% purity from multiple suppliers, enabling rapid procurement for pilot studies .

Building Block for Parallel Synthesis and Library Construction

The free secondary amine in the piperidine ring serves as a versatile handle for derivatization, enabling the rapid generation of diverse analog libraries through amide coupling, reductive amination, or sulfonylation [1]. The –CF₃ group imparts metabolic stability to downstream products, while the oxa-spirocyclic core enhances aqueous solubility relative to non-oxygenated spirocycles [3]. This makes the compound a valuable starting material for high-throughput medicinal chemistry campaigns aimed at exploring structure-activity relationships (SAR) across multiple target classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.